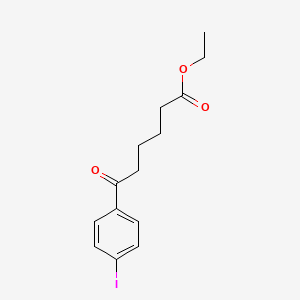

Ethyl 6-(4-iodophenyl)-6-oxohexanoate

描述

属性

IUPAC Name |

ethyl 6-(4-iodophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c1-2-18-14(17)6-4-3-5-13(16)11-7-9-12(15)10-8-11/h7-10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWNSPNKRJDBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645718 | |

| Record name | Ethyl 6-(4-iodophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854658-72-3 | |

| Record name | Ethyl 6-(4-iodophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis via Halogenated Ketoester Intermediate

One common route involves the synthesis of ethyl 6-chloro-6-oxohexanoate as an intermediate, which is then converted to the iodo derivative:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Hexanoic acid derivative + Chlorination agent | Formation of ethyl 6-chloro-6-oxohexanoate | Reference synthesis reported in J. Am. Chem. Soc., 1948, 70, 3626 |

| 2 | Ethyl 6-chloro-6-oxohexanoate + Sodium iodide or other iodination reagent | Halogen exchange to introduce iodine at the 6-position | Moderate to good yields depending on conditions |

This method leverages the reactivity of the chloro intermediate to facilitate substitution with iodine, often under reflux in polar aprotic solvents.

Direct Coupling Using 4-Iodobenzoic Acid Derivatives

Another approach involves coupling ethyl 6-oxohexanoate derivatives with 4-iodobenzoic acid or its activated forms:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Ethyl 6-oxohexanoate + 4-iodobenzoic acid + Base (e.g., cesium carbonate) | Coupling reaction in acetonitrile under inert atmosphere | Yields around 70-75% reported |

| 2 | Purification by flash chromatography | Isolation of Ethyl 6-(4-iodophenyl)-6-oxohexanoate | Product obtained as a white solid with high purity |

This method benefits from mild conditions and good selectivity, with the base facilitating the formation of the ester linkage.

Pyrazolo[3,4-c]pyridine Derivative Route (Related Compound Synthesis)

In some advanced syntheses, this compound is prepared as part of a more complex molecule, such as ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. The preparation involves:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Compound (IV) + Compound (III) + Triethylamine in ethyl acetate | Reaction under nitrogen, cooled to 0°C, then reflux for 3 hours | 63% yield of target compound |

| 2 | Acid treatment with HCl solution, stirring overnight | Precipitation and isolation of product | Purification by filtration and washing |

Though this route is for a more complex derivative, it demonstrates the use of triethylamine as a base and ethyl acetate as solvent under inert atmosphere, which can be adapted for the preparation of this compound itself.

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Halogenated Ketoester Intermediate | Hexanoic acid derivatives | Chlorination agent, Sodium iodide | Reflux, polar aprotic solvent | Moderate | Classic halogen exchange |

| Direct Coupling | Ethyl 6-oxohexanoate, 4-iodobenzoic acid | Cesium carbonate, Acetonitrile | Inert atmosphere, RT to reflux | 70-75 | Mild, selective |

| Pyrazolo[3,4-c]pyridine Route | Compound (III) & (IV) | Triethylamine, Ethyl acetate | N2 atmosphere, 0°C to reflux | 63 | For complex derivatives |

- The use of triethylamine as a base is critical in promoting esterification and coupling reactions, providing good yields and clean reactions.

- Maintaining an inert atmosphere (argon or nitrogen) prevents side reactions, especially when sensitive intermediates are involved.

- Cooling to 0°C during reagent addition controls reaction rates and minimizes by-products.

- Refluxing for 2-3 hours ensures complete conversion, monitored by HPLC or TLC.

- Post-reaction acidification with dilute hydrochloric acid facilitates product precipitation and purification.

- Flash chromatography using petroleum ether/ethyl acetate mixtures is effective for isolating pure product.

- The iodination step can be sensitive; using sodium iodide in polar aprotic solvents under reflux is a reliable method for halogen exchange.

The preparation of this compound involves strategic selection of starting materials and reaction conditions to achieve high purity and yield. The most documented methods include halogen exchange from chloro intermediates and direct coupling with 4-iodobenzoic acid derivatives under basic conditions. Optimization of temperature, atmosphere, and purification steps is essential for reproducible synthesis. These methods are supported by diverse literature sources and experimental data, providing a robust foundation for laboratory preparation of this compound.

化学反应分析

Types of Reactions

Ethyl 6-(4-iodophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: 6-(4-iodophenyl)hexanoic acid.

Reduction: Ethyl 6-(4-iodophenyl)-6-hydroxyhexanoate.

Substitution: Ethyl 6-(4-azidophenyl)-6-oxohexanoate.

科学研究应用

Chemical Synthesis

Ethyl 6-(4-iodophenyl)-6-oxohexanoate serves as an important building block in organic synthesis. It is utilized to create more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the iodine atom enhances its reactivity, allowing for various substitution reactions that are crucial in synthetic pathways.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties: this compound has demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25.0 |

| Staphylococcus aureus | 15.0 |

| Pseudomonas aeruginosa | 30.0 |

The compound’s mechanism of action involves disrupting bacterial cell membranes and inhibiting metabolic pathways, potentially leading to cell death.

Pharmaceutical Development

The compound is being explored as a precursor for drug candidates with therapeutic potential, particularly in cancer treatment. Its ability to overcome drug resistance makes it a candidate for further investigation in oncology.

Case Study 1: Antibacterial Efficacy

A study conducted at a university evaluated the antibacterial efficacy of this compound against clinical isolates of bacteria. Using broth microdilution methods, researchers found that the compound not only inhibited bacterial growth but also exhibited bactericidal properties at higher concentrations.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory potential of this compound in murine models. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound, suggesting its therapeutic applications in managing inflammatory conditions.

作用机制

The mechanism of action of ethyl 6-(4-iodophenyl)-6-oxohexanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom and the ketone group play crucial roles in these interactions, potentially forming covalent bonds or participating in hydrogen bonding and van der Waals interactions.

相似化合物的比较

Key Properties

- Molecular Formula : C₁₄H₁₇IO₃

- Molecular Weight : ~360.19 g/mol (estimated based on structural analogs ).

- Synthesis : Likely involves acylation of iodobenzene derivatives with adipoyl chloride or similar precursors, followed by esterification .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 6-(4-iodophenyl)-6-oxohexanoate belongs to a broader class of 6-aryl-6-oxohexanoate esters. Key structural analogs include:

Substituent Impact :

- Electron-withdrawing groups (e.g., iodine, chlorine) increase electrophilicity at the ketone, enhancing reactivity in nucleophilic acyl substitutions .

- Bulky groups (e.g., isopropyl, morpholinomethyl) reduce crystallization tendencies, improving solubility in organic solvents .

- Heterocyclic moieties (e.g., piperazinyl, thiomorpholinyl) introduce hydrogen-bonding sites, influencing pharmacokinetic properties .

Challenges in Iodinated Derivatives :

Solubility and Stability

Iodinated Compound Specifics :

- The iodine atom may enhance radiopharmaceutical utility (e.g., imaging agents) due to its γ-emission properties, though this is speculative without direct data .

生物活性

Ethyl 6-(4-iodophenyl)-6-oxohexanoate is a compound of interest due to its potential biological activities, particularly as a modulator of peroxisome proliferator-activated receptors (PPARs). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of compounds known as β-keto esters. Its molecular formula is with a molecular weight of approximately 320.16 g/mol. The presence of the iodine substituent on the aromatic ring may influence its biological interactions and receptor binding affinity.

The compound acts primarily as a PPAR agonist, particularly targeting PPARδ (also known as PPARβ). PPARs are nuclear receptors that regulate gene expression involved in various metabolic processes, including lipid metabolism and glucose homeostasis. Activation of PPARδ has been associated with beneficial effects in metabolic diseases, muscle regeneration, and mitochondrial function.

Biological Activity

- PPAR Agonism : this compound has been shown to enhance PPARδ activity, which can lead to increased fatty acid oxidation and improved mitochondrial biogenesis. This activity is significant for conditions such as muscular dystrophy and metabolic syndromes .

- Mitochondrial Function : Research indicates that compounds similar to this compound can improve mitochondrial function in muscle cells, suggesting a role in treating mitochondrial dysfunction-related diseases .

- Muscle Regeneration : Activation of PPARδ promotes myoblast proliferation and muscle regeneration post-injury. This effect has been demonstrated in various animal models, where administration of PPAR agonists resulted in enhanced recovery from muscle damage .

Case Studies

Several studies have investigated the effects of PPARδ agonists on muscle health:

- Duchenne Muscular Dystrophy (DMD) Models : In a study involving DMD mouse models, treatment with a related compound led to significant improvements in muscle endurance and reduced necrosis in muscle tissues. The treated mice exhibited better performance in treadmill tests compared to controls .

- Kidney Injury Models : Another study highlighted the protective effects of PPARδ activation against ischemia-reperfusion injury in kidney tissues. The administration of PPAR agonists resulted in reduced kidney damage and improved recovery metrics .

Research Findings

The following table summarizes key findings from research on this compound and related compounds:

常见问题

Q. What are the optimal synthetic routes for Ethyl 6-(4-iodophenyl)-6-oxohexanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 4-iodobenzene with adipoyl chloride, followed by esterification with ethanol. Key steps include:

- Acylation: Reacting 4-iodobenzene with adipoyl chloride under anhydrous AlCl₃ catalysis in dichloromethane at 0–5°C for 4–6 hours .

- Esterification: Treating the resulting 6-(4-iodophenyl)-6-oxohexanoic acid with ethanol and H₂SO₄ (cat.) under reflux for 12–24 hours .

- Yield Optimization: Adjusting solvent polarity (e.g., toluene vs. THF) and catalyst loading (e.g., 5–10 mol% H₂SO₄) can improve yields from ~60% to >80%. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- FT-IR: Confirm ester C=O stretch at ~1730 cm⁻¹, ketone C=O at ~1680 cm⁻¹, and aromatic C-I vibrations at 500–600 cm⁻¹ .

- ¹H NMR: Look for triplet δ 1.2–1.4 ppm (ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons (δ 7.3–7.8 ppm, 4H) .

- MS: Molecular ion peak [M+H]⁺ at m/z 387 (C₁₄H₁₆IO₃⁺) and fragment peaks at m/z 259 (loss of C₂H₅O) and 127 (iodophenyl group) .

Advanced Research Questions

Q. How can contradictions in reaction yields be resolved when varying catalysts for esterification?

Methodological Answer: Discrepancies in yields (e.g., 60% vs. 85%) may arise from competing side reactions (e.g., acid dehydration or ketone oxidation). To resolve:

- Catalyst Screening: Test Brønsted acids (H₂SO₄, p-TsOH) vs. Lewis acids (FeCl₃, ZnCl₂). H₂SO₄ often outperforms due to superior protonation of the carboxyl group .

- Kinetic Analysis: Monitor reaction progress via TLC or in situ IR. Stoichiometric H₂SO₄ (1.2 eq.) minimizes side reactions by accelerating esterification over acid degradation .

- Byproduct Identification: Use GC-MS or HPLC to detect adipic acid (from over-oxidation) or iodobenzene derivatives, adjusting reaction time/temperature accordingly .

Q. What methodologies assess the interaction of this compound with metabolic enzymes like 6-oxohexanoate dehydrogenase?

Methodological Answer:

- Enzyme Assays: Incubate the compound with recombinant 6-oxohexanoate dehydrogenase (EC 1.2.1.63) and NADP+ in phosphate buffer (pH 7.4). Monitor adipate formation via HPLC or NADPH fluorescence (λₑₓ 340 nm, λₑₘ 460 nm) .

- Kinetic Parameters: Calculate Kₘ and Vₘₐₓ using Lineweaver-Burk plots. Compare with native substrate (6-oxohexanoate) to assess competitive inhibition .

- Computational Docking: Use AutoDock Vina to model binding interactions between the iodophenyl group and the enzyme’s hydrophobic active site .

Q. How can stereoselective modifications of the keto group enhance bioactivity?

Methodological Answer:

- Catalytic Hydrogenation: Employ Ru(II)-BINAP complexes (e.g., (R)-Tol-BINAP) to reduce the ketone to (R)- or (S)-alcohols. Optimize solvent polarity (e.g., MeOH vs. THF) to achieve >90% enantiomeric excess (ee) .

- Biological Testing: Compare the antiproliferative activity (IC₅₀) of enantiomers against cancer cell lines (e.g., MCF-7) using MTT assays. The (S)-enantiomer may show enhanced activity due to better membrane permeability .

Data Contradiction Analysis

Q. Why do computational predictions of LogP for this compound conflict with experimental values?

Methodological Answer: Discrepancies arise from:

- Parameterization Errors: Force fields (e.g., GAFF) may underestimate the electron-withdrawing effect of the iodine atom, skewing LogP predictions. Use QSPR models trained on iodinated analogs for better accuracy .

- Experimental Variability: Shake-flask method vs. HPLC-derived LogP can differ due to solvent impurities. Validate via triple-phase partitioning (TPP) with octanol/water .

Comparative Studies

Q. How does the 4-iodophenyl group influence reactivity compared to naphthyl or methoxy-substituted analogs?

Methodological Answer:

- Electrophilicity: The iodine’s +M effect increases ketone electrophilicity, accelerating nucleophilic attacks (e.g., Grignard additions) compared to methoxy groups .

- Steric Effects: The planar iodophenyl group reduces steric hindrance vs. bulky naphthyl derivatives, improving catalytic hydrogenation efficiency (e.g., 85% yield vs. 60% for naphthyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。